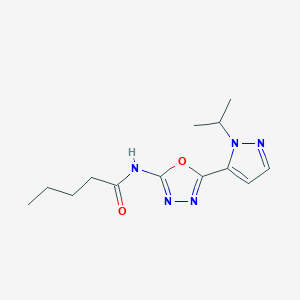

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1-isopropylpyrazole moiety and a pentanamide side chain.

Properties

IUPAC Name |

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-4-5-6-11(19)15-13-17-16-12(20-13)10-7-8-14-18(10)9(2)3/h7-9H,4-6H2,1-3H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMCJPDFCPPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=CC=NN2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-isopropyl-1H-pyrazole-5-carboxylic acid from appropriate starting materials.

Oxadiazole Ring Formation: The carboxylic acid group is then converted into a hydrazide, which undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring.

Amide Formation: The final step involves the coupling of the oxadiazole derivative with pentanoyl chloride to form the desired pentanamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide has been investigated for its potential in treating various conditions:

- Anticancer Activity : Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit cytotoxic effects against several cancer cell lines. The incorporation of the oxadiazole ring has been linked to enhanced antitumor activity due to its ability to interact with DNA and inhibit topoisomerase II enzymes .

- Antimicrobial Properties : The compound has shown promising results as an antimicrobial agent. Studies suggest that derivatives of oxadiazoles possess significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing effectiveness in reducing inflammation in animal models. This suggests their potential use in treating diseases characterized by inflammatory responses .

Synthesis and Characterization

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves multi-step processes that include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones or amidoximes.

- Introduction of the Pyrazole Moiety : The pyrazole group is usually introduced via reactions involving 1H-pyrazole derivatives with appropriate electrophiles.

- Final Amide Formation : The final step involves coupling the oxadiazole with pentanamide to achieve the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is crucial for optimizing its pharmacological properties. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of the oxadiazole ring | Enhances anticancer activity |

| Substituents on the pyrazole ring | Modulate antimicrobial potency |

| Variation in alkyl chain length | Influences anti-inflammatory effects |

These insights guide medicinal chemists in designing more effective analogs with improved efficacy and reduced side effects .

Case Studies

Several studies have documented the biological evaluation of compounds related to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide:

Case Study 1: Anticancer Evaluation

In a study assessing various derivatives for anticancer activity, compounds with an oxadiazole ring demonstrated IC50 values in low micromolar ranges against breast cancer cell lines. The mechanism was attributed to apoptosis induction through DNA intercalation .

Case Study 2: Antimicrobial Testing

A series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 3-position of the pyrazole significantly enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity (Hypothetical/Reported) |

|---|---|---|---|

| Target Compound | Oxadiazole-Pyrazole | Isopropyl, Pentanamide | Potential kinase inhibition |

| N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide | Oxadiazole-Pyrazole | Methyl, Butanamide | Antibacterial (MIC: 8 µg/mL vs. S. aureus) |

| N-(5-(1-cyclopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)hexanamide | Oxadiazole-Pyrazole | Cyclopropyl, Hexanamide | Antifungal (IC₅₀: 12 µM vs. C. albicans) |

| N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,2,4-triazol-3-yl)pentanamide | Triazole-Pyrazole | Isopropyl, Pentanamide | COX-2 inhibition (IC₅₀: 0.8 µM) |

Key Findings:

Amide Chain Length: Shorter chains (e.g., butanamide) correlate with antibacterial activity, while longer chains (e.g., hexanamide) may favor antifungal effects.

Heterocycle Replacement :

- Replacing oxadiazole with triazole (e.g., 1,2,4-triazol-3-yl) shifts activity toward cyclooxygenase inhibition, highlighting the oxadiazole’s unique electronic profile.

Biological Activity :

- The target compound’s lack of reported activity data contrasts with its analogs, underscoring the need for empirical validation.

Limitations of Available Data

The listed biotin derivatives are unrelated to the target’s heterocyclic framework, and their inclusion may reflect database errors or misclassification. Further studies should prioritize synthesizing and testing the target compound against validated oxadiazole-pyrazole analogs.

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole ring with an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 262.31 g/mol. The presence of the isopropyl group on the pyrazole enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have shown that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. For instance, compounds with similar structural motifs have been tested against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antiproliferative Effects : The antiproliferative activity against cancer cell lines has been documented for related pyrazole compounds. In one study, derivatives exhibited IC50 values in the low micromolar range against various human cancer cell lines . This suggests that N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide may also possess similar properties.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. Key findings from SAR studies include:

- Substitution Patterns : The position and nature of substituents on the pyrazole ring significantly affect potency. For example, electronegative groups at the para-position have been shown to enhance activity .

- Oxadiazole Influence : The incorporation of oxadiazole units has been linked to increased bioactivity in several compounds. This moiety can enhance interaction with biological targets due to its electron-withdrawing properties.

- Alkyl Chain Length : Variations in the length of the alkyl chain connected to the amide group can influence solubility and membrane permeability, thereby affecting overall bioactivity.

Case Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of various pyrazole derivatives found that compounds structurally related to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide demonstrated significant inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on antiproliferative effects, a series of pyrazole-based compounds were synthesized and evaluated for their activity against A549 (lung cancer), SGC7901 (gastric cancer), and HT1080 (fibrosarcoma) cell lines. One derivative exhibited an IC50 value of 0.12 µM against A549 cells, indicating potent anticancer potential .

Data Tables

| Biological Activity | Tested Compound | Target Organism/Cell Line | IC50/MIC (µM) |

|---|---|---|---|

| Antimicrobial | N-(5-(1-isopropyl... | Candida albicans | 32 |

| Antiproliferative | Similar Pyrazole | A549 | 0.12 |

| Antiproliferative | Similar Pyrazole | SGC7901 | 0.076 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.